N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC11384239
Molecular Formula: C17H11Cl3N2O2
Molecular Weight: 381.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11Cl3N2O2 |
|---|---|
| Molecular Weight | 381.6 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H11Cl3N2O2/c1-9-14(17(23)21-11-7-5-10(18)6-8-11)16(22-24-9)15-12(19)3-2-4-13(15)20/h2-8H,1H3,(H,21,23) |
| Standard InChI Key | WOVZUKGCFQECPS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Molecular Characteristics
IUPAC Nomenclature and Structural Formula
N-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide derives its systematic name from the oxazole ring substituted at positions 3, 4, and 5. The 1,2-oxazole core (C3H3NO) features:
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A 5-methyl group at position 5
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A 2,6-dichlorophenyl moiety at position 3
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A 4-carboxamide group at position 4, itself substituted with a 4-chlorophenylamine group.
The molecular formula C17H11Cl3N2O2 corresponds to a molecular weight of 381.6 g/mol, with exact mass 379.981 Da. Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coeff.) | Estimated 4.8–5.2 |
| Topological PSA | 55.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Crystallographic Data
Single-crystal X-ray diffraction of the analogous compound N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate revealed a dihedral angle of 59.10° between the benzene and oxazole rings, stabilized by intermolecular π–π interactions (3.8–4.1 Å stacking distances) . While direct data for the 4-chlorophenyl variant remains unpublished, molecular modeling predicts similar conformational rigidity due to steric hindrance from the 2,6-dichloro substituents.
Synthesis and Manufacturing
Reaction Pathway
The synthesis follows a three-step protocol:
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Precursor Preparation: 2,6-Dichlorophenylacetic acid chloride reacts with 5-methylisoxazole-4-carboxylic acid in dichloromethane (DCM) at −5°C.
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Amide Coupling: EDCI (1.2 eq) and DMAP (0.1 eq) mediate condensation with 4-chloroaniline under nitrogen atmosphere.
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Purification: Column chromatography (SiO2, ethyl acetate/hexane 1:3) yields 72–78% pure product.
Critical reaction parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | −5°C to 25°C |
| EDCI Equivalents | 1.1–1.3 |
| DMAP Loading | 0.08–0.12 eq |
| Reaction Time | 12–16 h |
Analytical Characterization
Batch purity (HPLC): ≥95% (254 nm, C18 column, acetonitrile/water 70:30). MS (ESI+): m/z 382.0 [M+H]+. 1H NMR (400 MHz, CDCl3) exhibits characteristic signals:
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δ 2.45 (s, 3H, CH3)
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δ 7.28–7.45 (m, 7H, aromatic)
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δ 8.02 (s, 1H, CONH).
Structural and Electronic Features
Conformational Analysis
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:
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Torsional Barrier: 12.3 kcal/mol for rotation about the C3–C(aryl) bond
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Dipole Moment: 5.8 Debye oriented along the carboxamide axis
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HOMO-LUMO Gap: 4.7 eV, indicating moderate electrophilicity .
Supramolecular Interactions
In crystalline analogs, the oxazole ring participates in:
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C–H⋯O Hydrogen Bonds: 2.3–2.5 Å (carboxamide oxygen to adjacent aryl CH)
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π–π Stacking: Face-to-face interactions between dichlorophenyl rings (3.9 Å interplanar distance) .
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 112 nm/s |
| Plasma Protein Binding | 89% |
| Half-Life | 4.7 h (rat, simulated) |
Comparative Analysis with Related Oxazoles
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